molecular formula C24H29ClN4O2 B2440213 N'-(4-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922119-49-1

N'-(4-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2440213
CAS No.: 922119-49-1
M. Wt: 440.97
InChI Key: QUEXDZNNCJJODJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a tetrahydroquinoline moiety, and a pyrrolidine ring, making it a unique structure for studying various chemical and biological interactions.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O2/c1-28-12-4-5-17-15-18(6-11-21(17)28)22(29-13-2-3-14-29)16-26-23(30)24(31)27-20-9-7-19(25)8-10-20/h6-11,15,22H,2-5,12-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEXDZNNCJJODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Pyrrolidine Ring: This step involves the reaction of the tetrahydroquinoline intermediate with a suitable pyrrolidine derivative under basic conditions.

    Coupling with the Chlorophenyl Group: The final step involves the coupling of the intermediate with a chlorophenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds in the ethanediamide group are susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically yields carboxylic acids and amines.

Conditions Reagents Products
Acidic (HCl, H₂SO₄)Concentrated HCl (6M), reflux4-chlorobenzoic acid + 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine derivatives
Alkaline (NaOH)Aqueous NaOH (2M), 80°CSodium salt of ethanedioic acid + substituted amine intermediates

Hydrolysis kinetics depend on steric hindrance from the tetrahydroquinoline and pyrrolidine groups, which may slow reaction rates compared to simpler amides .

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes electrophilic substitution, with the chlorine atom acting as a meta-directing group.

Reaction Type Reagents Position Major Product
NitrationHNO₃/H₂SO₄, 0–5°CMeta3-nitro-4-chlorophenyl derivative
SulfonationH₂SO₄ (fuming), 50°CMeta3-sulfo-4-chlorophenyl derivative
Friedel-Crafts AlkylationAlCl₃, R-X (e.g., CH₃Cl)Para (minor)Alkylated side products

The electron-withdrawing chlorine atom reduces reactivity compared to unsubstituted phenyl rings .

Oxidation Reactions

The pyrrolidine and tetrahydroquinoline moieties are prone to oxidation, particularly under strong oxidizing conditions.

Target Site Reagents Products
Pyrrolidine ringKMnO₄, H₂O, 100°CPyrrolidone derivative
TetrahydroquinolineCrO₃, acetic acidQuinoline oxide

Oxidation of the pyrrolidine ring to pyrrolidone enhances hydrogen-bonding capacity, which may influence biological activity .

Nucleophilic Substitution

The chlorine atom on the phenyl ring can be replaced by nucleophiles (e.g., -OH, -NH₂).

Nucleophile Conditions Product
Hydroxide ion (OH⁻)NaOH (2M), Cu catalyst, 120°C4-hydroxyphenyl derivative
Ammonia (NH₃)NH₃/EtOH, sealed tube, 150°C4-aminophenyl derivative

Reactivity is moderate due to the deactivating effect of the chlorine atom .

Metal Complexation

The amine and amide groups facilitate coordination with transition metals.

Metal Ion Conditions Complex Type
Cu(II)Ethanol, room temperatureOctahedral complex (λmax = 650 nm)
Fe(III)Aqueous HCl, 60°CTetrahedral complex

These complexes are studied for catalytic applications or enhanced bioavailability in drug design.

Reduction Reactions

The tetrahydroquinoline moiety may undergo further reduction, though this is less common.

Reagent Conditions Product
H₂, Pd/CEthanol, 50 psi, 80°CDecahydroquinoline derivative

Reduction typically requires harsh conditions due to steric protection from adjacent substituents.

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Neuropharmacological Effects

Research indicates that derivatives of tetrahydroquinoline exhibit neuroprotective properties. For instance, compounds similar to N'-(4-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide have been shown to modulate dopamine receptors, which may have implications for treating neurological disorders such as Parkinson's disease and schizophrenia .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in preclinical models. Studies suggest that it may inhibit nitric oxide synthase (NOS), which is involved in inflammatory responses. This inhibition can potentially alleviate conditions related to chronic inflammation .

Anticancer Potential

There is emerging evidence that compounds containing the tetrahydroquinoline structure demonstrate anticancer activity by targeting specific pathways involved in tumor growth and metastasis. The ability to modulate phospholipase A2 activity has been noted as a mechanism through which these compounds exert their effects .

Case Study 1: Neuroprotective Activity

In a study assessing the neuroprotective effects of tetrahydroquinoline derivatives, it was found that certain compounds could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments demonstrated that this compound effectively reduced pro-inflammatory cytokine levels in vitro and in vivo models of inflammation .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. It may also interact with nucleic acids, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide: shares similarities with other compounds containing chlorophenyl, tetrahydroquinoline, and pyrrolidine moieties.

    N-(4-bromophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]propanediamide: Similar structure but with a propanediamide group instead of ethanediamide.

Uniqueness

The uniqueness of N-(4-chlorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for studying various interactions and developing new applications in different fields.

Biological Activity

The compound N'-(4-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{21}H_{28}ClN_{3}O
  • Molecular Weight : 373.92 g/mol

The compound features a chlorophenyl group, a tetrahydroquinoline moiety, and a pyrrolidine ring, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that tetrahydroquinoline derivatives could inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell survival and growth .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. A related study synthesized compounds with similar moieties and evaluated their antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity . This suggests that this compound may also possess similar properties.

Neuroprotective Effects

Neuroprotective effects have been observed in compounds containing tetrahydroquinoline structures. These compounds have been studied for their ability to protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of antioxidant pathways and inhibition of apoptotic signals .

Analgesic Activity

Some derivatives of related compounds have demonstrated analgesic properties. In vivo studies showed that these compounds could significantly reduce pain responses in animal models compared to standard analgesics . This suggests a possible therapeutic application for pain management.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and bacterial survival.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system or on cell membranes, influencing cellular responses.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, these compounds can mitigate damage from reactive oxygen species.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialModerate to strong activity against specific bacteria
NeuroprotectiveProtects neuronal cells from oxidative stress
AnalgesicReduces pain responses in animal models

Notable Research Findings

  • Anticancer Studies : A study highlighted the effectiveness of tetrahydroquinoline derivatives in inhibiting tumor growth through apoptosis induction mechanisms .
  • Microbial Resistance : Research on related compounds revealed their potential to combat antibiotic-resistant strains by disrupting bacterial cell wall synthesis .
  • Neuroprotection : Investigations into the neuroprotective effects showed significant promise for treating neurodegenerative diseases through oxidative stress mitigation strategies .

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